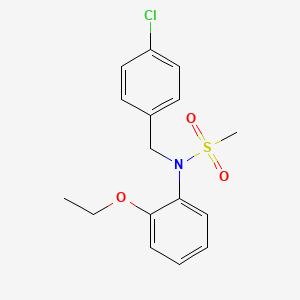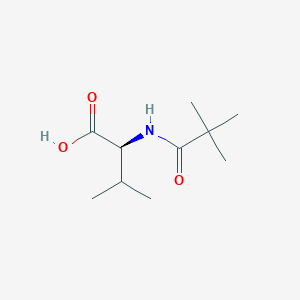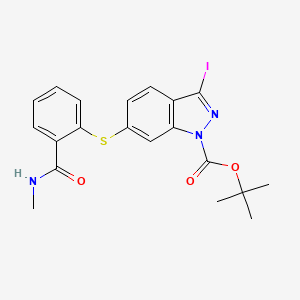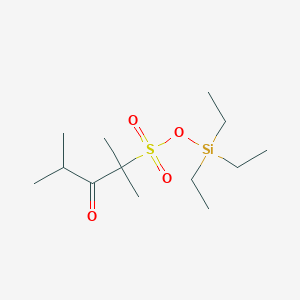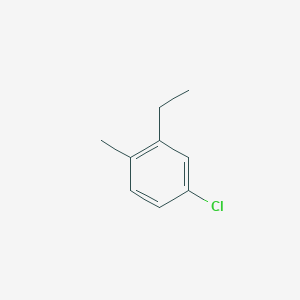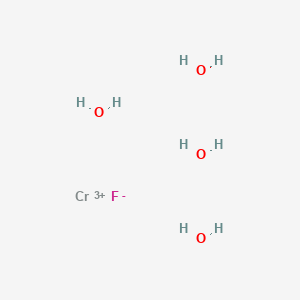![molecular formula C17H26N4 B14130817 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-71-6](/img/structure/B14130817.png)
1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow chemistry allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF as a base and solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Known for its protective activity in astrocytes.
1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid: Another compound with a similar piperidine moiety.
Uniqueness: 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine stands out due to its unique combination of the indazole and piperidine structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
89007-71-6 |
|---|---|
Molecular Formula |
C17H26N4 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[3-(2-methylpiperidin-1-yl)butyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-13-7-5-6-11-20(13)14(2)10-12-21-16-9-4-3-8-15(16)17(18)19-21/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3,(H2,18,19) |
InChI Key |
CUGDEQHMVUXJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(C)CCN2C3=CC=CC=C3C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



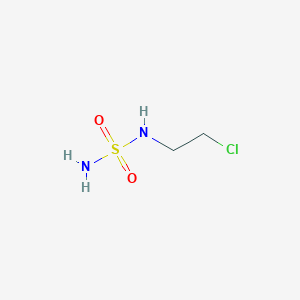
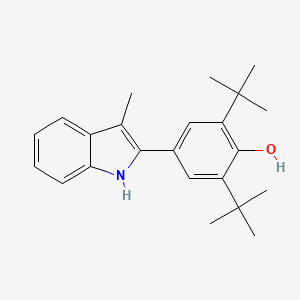
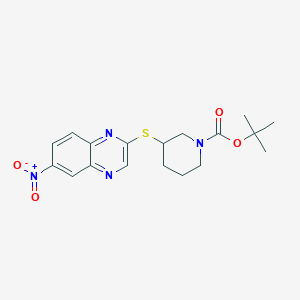

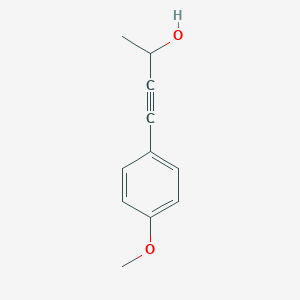
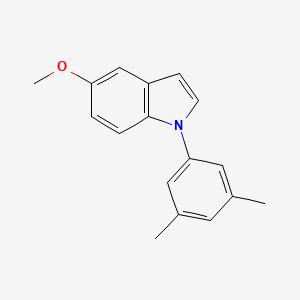
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)
